N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide
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Description
Mechanism of Action
Target of Action
The primary targets of this compound are two enzymes: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . Both enzymes play crucial roles in bacterial membrane synthesis .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This interaction disrupts the normal synthesis of the bacterial membrane, leading to a compromised bacterial cell structure .
Biochemical Pathways
The affected biochemical pathway is the bacterial membrane synthesis pathway. The inhibition of MurD and GlmU enzymes disrupts this pathway, leading to the inability of bacteria to properly form their membrane .
Result of Action
The result of the compound’s action is bactericidal activity against both Gram-positive and Gram-negative bacteria . The compound’s interaction with its targets leads to a disturbed membrane architecture, as observed under transmission electron microscopy . This results in the death of the bacteria .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-31-22-14-9-19(10-15-22)11-16-25(28)26-21-13-12-20-6-5-17-27(24(20)18-21)32(29,30)23-7-3-2-4-8-23/h2-4,7-10,12-15,18H,5-6,11,16-17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGWVBXTPNFBMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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